molecular formula C21H26O2 B8204562 (-)-2-(2-Naphthylmethoxy)isopinocampheol

(-)-2-(2-Naphthylmethoxy)isopinocampheol

Cat. No.: B8204562
M. Wt: 310.4 g/mol
InChI Key: NPEWTQVRFLMGHP-BNDYYXHWSA-N
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Description

(-)-2-(2-Naphthylmethoxy)isopinocampheol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its two-ring system, which includes a naphthalene moiety and a bicyclo[3.1.1]heptane framework. The presence of multiple chiral centers in its structure makes it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-2-(2-Naphthylmethoxy)isopinocampheol typically involves the construction of the bicyclic core followed by the introduction of the naphthalene moiety. One common approach is to start with a suitable bicyclic precursor, such as a pinene derivative, and then perform a series of functional group transformations to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as catalytic hydrogenation, selective oxidation, and stereoselective synthesis are often employed to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

(-)-2-(2-Naphthylmethoxy)isopinocampheol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(-)-2-(2-Naphthylmethoxy)isopinocampheol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (-)-2-(2-Naphthylmethoxy)isopinocampheol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isopinocampheol: A related bicyclic compound with similar structural features.

    Pinene Derivatives: Compounds derived from pinene, sharing the bicyclic core structure.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety, used for comparison in aromatic substitution reactions.

Uniqueness

The uniqueness of (-)-2-(2-Naphthylmethoxy)isopinocampheol lies in its combination of a bicyclic framework with a naphthalene substituent, along with multiple chiral centers. This makes it a valuable compound for stereochemical studies and applications requiring specific chiral configurations.

Properties

IUPAC Name

(1R,2S,3S,5R)-2,6,6-trimethyl-2-(naphthalen-2-ylmethoxy)bicyclo[3.1.1]heptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-20(2)17-11-18(20)21(3,19(22)12-17)23-13-14-8-9-15-6-4-5-7-16(15)10-14/h4-10,17-19,22H,11-13H2,1-3H3/t17-,18-,19+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEWTQVRFLMGHP-BNDYYXHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(C2)O)(C)OCC3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H]2C[C@@H](C2(C)C)C[C@@H]1O)OCC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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